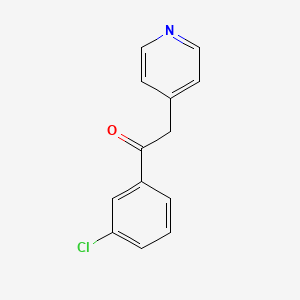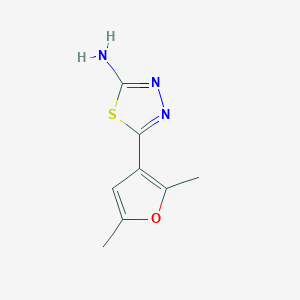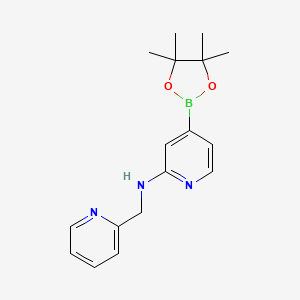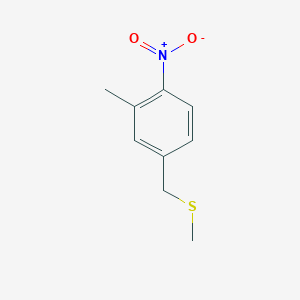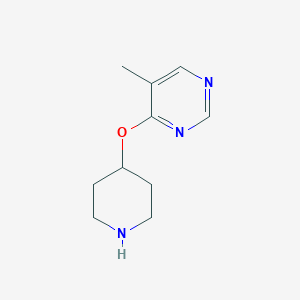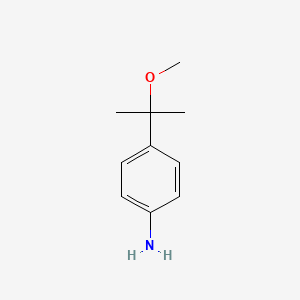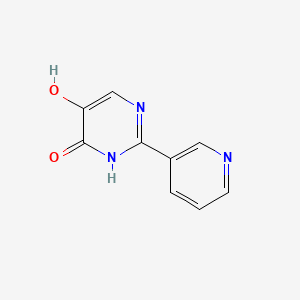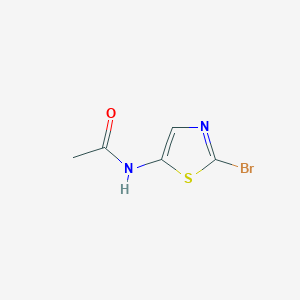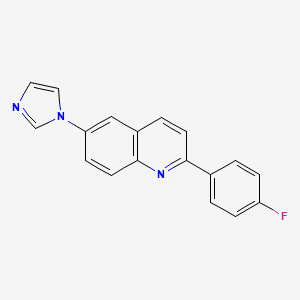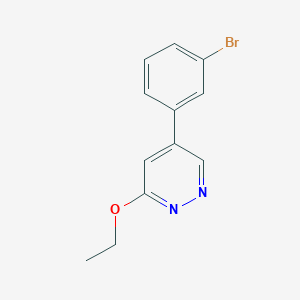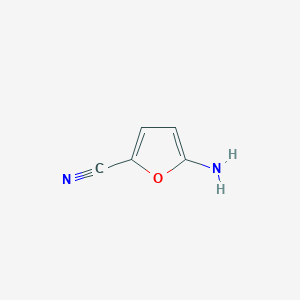
5-Aminofuran-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Aminofuran-2-carbonitrile is an organic compound with the molecular formula C5H4N2O. It is a heterocyclic compound containing both a furan ring and an amino group. This compound is of significant interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminofuran-2-carbonitrile typically involves the reaction of furan derivatives with nitrile groups. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-furancarboxaldehyde with ammonia and cyanide sources can yield this compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 5-Aminofuran-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions
Major Products Formed:
Oxidation: Nitrofurans or nitrosofurans.
Reduction: Aminofurans.
Substitution: Halogenated or sulfonated furans
Aplicaciones Científicas De Investigación
5-Aminofuran-2-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a precursor for biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 5-Aminofuran-2-carbonitrile involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect enzyme activity and cellular processes, making it a valuable compound in biochemical research .
Comparación Con Compuestos Similares
- 5-Aminofuran-2-carboxylic acid
- 5-Aminofuran-2-methanol
- 2-Aminofuran-5-carbonitrile
Comparison: 5-Aminofuran-2-carbonitrile is unique due to the presence of both an amino group and a nitrile group on the furan ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in synthetic chemistry .
Propiedades
Fórmula molecular |
C5H4N2O |
|---|---|
Peso molecular |
108.10 g/mol |
Nombre IUPAC |
5-aminofuran-2-carbonitrile |
InChI |
InChI=1S/C5H4N2O/c6-3-4-1-2-5(7)8-4/h1-2H,7H2 |
Clave InChI |
BLFZGWCFINXIGG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC(=C1)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[(4-Oxo-1-phenyl-1,4-dihydropyridazin-3-yl)methyl]phenyl}acetamide](/img/structure/B13877390.png)
